molecular formula C19H29NO2 B14154564 1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester CAS No. 5662-89-5

1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester

Cat. No.: B14154564
CAS No.: 5662-89-5
M. Wt: 303.4 g/mol
InChI Key: CJUMSMMWZFHYSW-UHFFFAOYSA-N
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Description

1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester is a chemical compound with the molecular formula C18H27NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to a cyclopentane ring, and an ester functional group linked to a diethylamino propyl chain .

Preparation Methods

The synthesis of 1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester typically involves several steps:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active carboxylic acid and diethylamino propyl alcohol, which can then interact with various enzymes and receptors in the body . These interactions can modulate cellular signaling pathways and biochemical processes, leading to the observed biological effects.

Comparison with Similar Compounds

1-Phenylcyclopentanecarboxylic acid (3-(diethylamino)propyl) ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

5662-89-5

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

3-(diethylamino)propyl 1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C19H29NO2/c1-3-20(4-2)15-10-16-22-18(21)19(13-8-9-14-19)17-11-6-5-7-12-17/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3

InChI Key

CJUMSMMWZFHYSW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)C1(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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